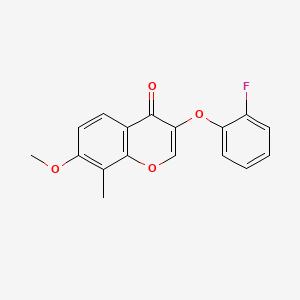
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavokawain B (FKB) and is derived from the kava plant. FKB has gained significant attention in recent years due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of FKB is not fully understood. However, it has been suggested that FKB exerts its therapeutic effects by modulating various signaling pathways. FKB has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. FKB has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense. Moreover, FKB has been found to modulate the GABAergic system, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
FKB has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FKB has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, FKB has been shown to have antifungal effects by inhibiting the growth of Candida albicans. FKB has also been found to have anxiolytic and antidepressant effects by modulating the GABAergic system.
Advantages and Limitations for Lab Experiments
FKB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in the laboratory. FKB is also stable and can be stored for a long time. However, FKB has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. Moreover, FKB has low bioavailability, which means that it is rapidly metabolized and excreted from the body.
Future Directions
There are several future directions for the study of FKB. One direction is to investigate the potential of FKB as a therapeutic agent for cancer. Another direction is to explore the anxiolytic and antidepressant effects of FKB in more detail. Moreover, the neuroprotective effect of FKB can be further studied to develop potential treatments for neurodegenerative diseases. Additionally, the use of FKB in combination with other drugs can be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, 3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one, also known as flavokawain B, is a synthetic compound that has gained significant attention due to its potential therapeutic properties. FKB has been found to have anticancer, anti-inflammatory, and antifungal properties. Moreover, FKB has been shown to have anxiolytic and antidepressant effects. The mechanism of action of FKB is not fully understood, but it is thought to modulate various signaling pathways. FKB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of FKB, including investigating its potential as a therapeutic agent for cancer and exploring its anxiolytic and antidepressant effects in more detail.
Synthesis Methods
FKB can be synthesized from the kava plant, which is native to the South Pacific. However, the yield from the plant is very low, and the process is not cost-effective. Therefore, FKB is mostly synthesized in the laboratory. The synthesis process involves the condensation of 2-fluorophenol and 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and methylation.
Scientific Research Applications
FKB has been extensively studied for its potential therapeutic properties. It has been found to have anticancer, anti-inflammatory, and antifungal properties. FKB has also been shown to have anxiolytic and antidepressant effects. Moreover, FKB has been found to have a neuroprotective effect and can improve cognitive function.
properties
IUPAC Name |
3-(2-fluorophenoxy)-7-methoxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-10-13(20-2)8-7-11-16(19)15(9-21-17(10)11)22-14-6-4-3-5-12(14)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGUFLMTDOLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

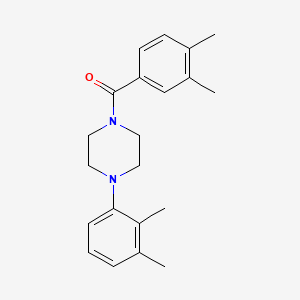
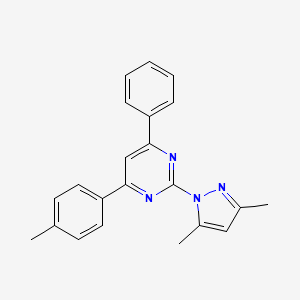
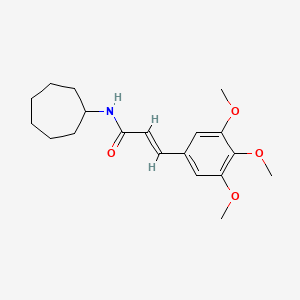
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
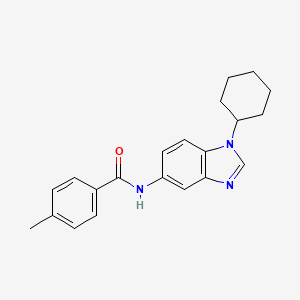
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
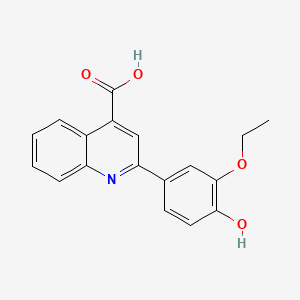
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)
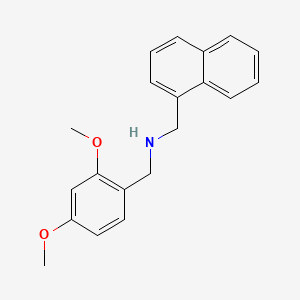
![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
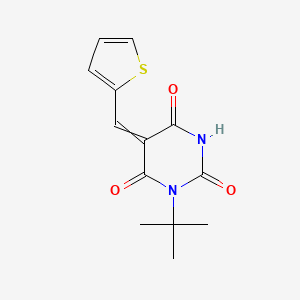
![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)